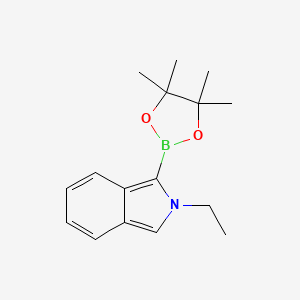

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole

Description

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole is a boron-containing heterocyclic compound featuring an isoindole core substituted with an ethyl group and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is structurally significant in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronate ester serves as a key functional group for forming carbon-carbon bonds .

Properties

Molecular Formula |

C16H22BNO2 |

|---|---|

Molecular Weight |

271.2 g/mol |

IUPAC Name |

2-ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole |

InChI |

InChI=1S/C16H22BNO2/c1-6-18-11-12-9-7-8-10-13(12)14(18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3 |

InChI Key |

IFLIESSZPSMPAB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CN2CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole typically involves the reaction of an appropriate isoindole derivative with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by transition metals like palladium or copper, and it proceeds under mild conditions, typically at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically proceed under mild conditions, often in the presence of a catalyst .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of boron-containing organic compounds .

Scientific Research Applications

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.

Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism by which 2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound belongs to a broader class of aryl/heteroaryl pinacol boronates. Key analogs include:

Key Observations :

- Position of Boronate : The isoindole/indole boronate derivatives exhibit distinct reactivity depending on the boronate's position. For example, 4-(dioxaborolan-2-yl)-1H-indole is more reactive in cross-couplings than its C2-substituted counterpart due to steric and electronic effects.

- Substituent Effects : Chlorine or ethyl groups (as in the target compound) alter solubility and steric bulk, impacting reaction yields. For instance, 3d (chlorophenyl-substituted isoindoline-1,3-dione) has an 85% yield , whereas unsubstituted analogs like 3b achieve 80% .

Physical and Spectroscopic Properties

Melting Points and Stability:

NMR Data Comparison:

Reactivity in Cross-Coupling Reactions

The boronate group enables participation in Suzuki-Miyaura reactions. Key findings from analogs:

- Phthalimide-Substituted Derivatives : High reactivity with aryl halides, yielding biaryl products (e.g., 3d and 3b in ).

- Indole Derivatives : Used in synthesizing bioactive molecules; 4-(dioxaborolan-2-yl)-1H-indole is a precursor for kinase inhibitors .

- Steric Effects : Ethyl substitution may hinder coupling efficiency compared to smaller groups (e.g., methyl), as seen in ethyl indole-2-carboxylate derivatives .

Biological Activity

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₉B₁O₄

- Molecular Weight : 240.10 g/mol

- CAS Number : 1215107-29-1

The biological activity of this compound is largely attributed to its interaction with various cellular pathways. The dioxaborolane moiety is known for its role in enhancing the pharmacological profile of compounds through:

- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression and inflammatory responses.

- Modulating Signaling Pathways : It could influence pathways such as JAK/STAT, which are critical in immune responses and cancer biology.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. Notably:

- In Vitro Studies : Research has shown that derivatives exhibit significant growth inhibition in various cancer cell lines while sparing normal cells. For instance:

- Mechanistic Insights : Further investigations revealed that these compounds could alter the localization and levels of key signaling phosphoproteins involved in cell proliferation and apoptosis .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been documented:

- Cytokine Inhibition : It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating conditions like rheumatoid arthritis and psoriasis .

Case Study 1: Liver Cancer Inhibition

A study focused on the synthesis of thalidomide analogues including the isoindole derivative demonstrated potent inhibition of liver cancer cell growth. The study highlighted that specific modifications to the isoindole scaffold improved selectivity towards tumor cells while minimizing toxicity to healthy tissues .

Case Study 2: Inflammatory Disease Models

In another investigation involving animal models of inflammation, treatment with the compound resulted in reduced symptoms associated with inflammatory diseases. This was attributed to its ability to downregulate key inflammatory mediators .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.